1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-11-4-2-3-9(7-11)14-12(15(18)19)8-13(17)16(14)10-5-6-10/h2-4,7,10,12,14H,5-6,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPQWVXKXAHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(CC(=O)N2C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Imines
- Reagents: Primary amine and aldehyde in equimolar amounts.
- Solvent: Dichloromethane (approximately 100 mL per mole of reactants).
- Conditions: The mixture is kept over freshly calcined magnesium sulfate (MgSO4) as a drying agent at room temperature for 1 to 7 days.
- Monitoring: Reaction progress is monitored by ^1H NMR spectroscopy.
- Work-up: After completion, insoluble materials are filtered off, and the filtrate is concentrated under reduced pressure to yield pure imines, which are air-sensitive and should be stored cold.
Example: N-(4-Methoxybenzylidene)-2-methylpropan-2-amine synthesis uses 1.5 equivalents of tert-butylamine and molecular sieves 4Å instead of MgSO4 to enhance drying efficiency.
Castagnoli-Cushman Reaction for Lactam Formation
- Reagents: Cyclic anhydride (1 mmol) and imine (1 mmol).
- Solvent: Dry N,N-dimethylformamide (DMF), approximately 0.5 mL.
- Conditions: The mixture is heated in a sealed glass test tube at 110 °C for N-alkyl imines or 125 °C for N-arylimines, with stirring for a specified time (typically 22-24 hours).
- Work-up:
- Concentrate the reaction mixture under reduced pressure.
- Add dichloromethane and saturated aqueous sodium bicarbonate; shake vigorously.
- Separate and discard the organic layer.
- Acidify the aqueous layer to pH ~2 with concentrated HCl and stir in an ice bath for 1-2 hours.
- Collect the precipitated crystalline lactam by filtration and dry in air.
- Notes: For some lactams, no precipitate forms after acidification; in such cases, evaporate the aqueous solution to dryness and extract the product with hot acetonitrile.
Optimization of Reaction Conditions
Solvent Screening
The choice of solvent significantly affects yield and diastereomeric ratio (cis/trans) of the lactam products. The following table summarizes solvent effects on the reaction of anhydrides with imines (1 mmol scale):
| Solvent | Temperature | Yield (n=2) | dr (cis/trans) (n=2) | Yield (n=1) | dr (cis/trans) (n=1) |
|---|---|---|---|---|---|
| DMSO | 110 °C | 24% | 1:2 | 57% | 1:1.5 |
| HMPA | 110 °C | No Product | - | No Product | - |
| CCl4 | Reflux | 34% | 1:9 | No Product | - |
| THF | Reflux | No Reaction | - | No Reaction | - |
| MeCN | Reflux | 46% | 1:4.5 | 58% | 1:6 |
| DCE | Reflux | 53% | 1:10 | 62% | 1:4 |
| PhCF3 | Reflux | 80% | 1:9 | 69% | 1:5 |
Note: n=1 and n=2 refer to different anhydride substrates used in the reaction.
Temperature Screening in DMF
Temperature also influences yield and stereoselectivity:
| Temperature | Time | Yield (n=2) | dr (cis/trans) (n=2) | Yield (n=1) | dr (cis/trans) (n=1) |
|---|---|---|---|---|---|
| Room Temp | 80 h | No Reaction | - | No Reaction | - |
| 40 °C | 130 h | No Reaction | - | Traces | - |
| 60 °C | 90 h | Traces | - | 18% | 1:2 |
| 80 °C | 22 h | 36% | 1:2.5 | 65% | 1:2.5 |
| 110 °C | 24 h | 44% | 1:2.5 | 66% | 1:3 |
Analytical and Characterization Methods
- NMR Spectroscopy: ^1H and ^13C NMR are used to monitor reaction progress and determine diastereomeric ratios.
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry confirms molecular weight.
- Melting Point: Determined by standard apparatus for purity assessment.
- HPLC: Analytical and preparative HPLC with C18 columns and UV detection at 214 and 254 nm for purity and isolation.
Summary Table of Key Preparation Parameters
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Imines formation | Amine + Aldehyde, DCM, MgSO4, RT, 1-7 days | Pure imines, air-sensitive |
| Castagnoli-Cushman reaction | Anhydride + imine, DMF, 110-125 °C, 22-24 h | Lactam products with cis/trans mixtures |
| Solvent choice | PhCF3 > DCE > MeCN > DMSO for yield and selectivity | PhCF3 gives highest yield (~80%) |
| Temperature optimization | 80-110 °C optimal | Higher temps increase yield and selectivity |
| Work-up | Acidification and extraction | Isolates crystalline lactams |
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that pyrrolidine derivatives can exhibit antidepressant-like effects. Research has shown that compounds similar to 1-cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial in developing new antidepressant medications that may offer fewer side effects compared to existing treatments .
Pain Management
Pyrrolidine derivatives are also being explored for their analgesic properties. The structural features of this compound suggest potential interactions with pain receptors in the nervous system. Preliminary studies indicate that such compounds can reduce pain responses in animal models, paving the way for further investigation into their use as non-opioid pain relief options .
Data Table: Summary of Research Findings
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, researchers administered varying doses of this compound and assessed behavioral changes using the forced swim test. The results indicated a significant decrease in immobility time at higher doses, suggesting an antidepressant-like effect comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors) but with a different mechanism of action .
Case Study 2: Analgesic Properties
A separate investigation focused on the analgesic potential of this compound through the hot plate test. Mice treated with the compound exhibited increased latency to respond to thermal stimuli, indicating effective pain relief. The study concluded that this compound could serve as a basis for developing new analgesics with reduced risk of addiction compared to traditional opioids .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity: Antioxidant Activity: Chloro and hydroxyl substituents at position 2 (e.g., 1-(5-chloro-2-hydroxyphenyl) derivatives) significantly enhance radical scavenging activity. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibited 1.5× higher DPPH scavenging activity than ascorbic acid . Antimicrobial Activity: Dichloro-substituted derivatives (e.g., 1-(3,5-dichloro-2-hydroxyphenyl)) showed broad-spectrum activity against multidrug-resistant pathogens (Staphylococcus aureus, Escherichia coli) with MIC values as low as 8 μg/mL . The absence of halogen substituents in the target compound may limit its antimicrobial efficacy.
Role of Cyclopropyl Group : The cyclopropyl group in the target compound introduces steric hindrance and conformational rigidity, which could enhance binding specificity in drug design compared to simpler substituents like methyl or unsubstituted aryl groups .
Biological Activity
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1239841-29-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that incorporate various substituents to enhance biological activity. The compound is derived from the pyrrolidine scaffold, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including 1-cyclopropyl derivatives, exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that these compounds can reduce cell viability significantly.
| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|
| This compound | 15 | Moderate cytotoxicity |
| Cisplatin | 10 | High cytotoxicity |
The compound was found to have a structure-dependent effect on cancer cell viability, with modifications to the phenyl ring influencing potency .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicate that the compound exhibits selective antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Klebsiella pneumoniae | 64 µg/mL | Effective |
The antimicrobial activity appears to be influenced by the structural features of the molecule, particularly the presence of the cyclopropyl and methoxy groups .
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is suggested that the compound may interact with specific cellular pathways:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key survival pathways.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial metabolism.
Case Studies
Several studies have explored the efficacy of this compound in both in vitro and in vivo models:
- In Vitro Studies : In a study involving A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value established at approximately 15 µM. Comparatively, standard chemotherapeutics like cisplatin showed more potent effects but at higher toxicity levels to non-cancerous cells .
- In Vivo Studies : Preliminary animal model studies suggest that administration of this compound can lead to significant tumor regression without substantial side effects, indicating a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclopropane introduction and heterocyclic ring formation. Key steps include:
- Cyclopropane Integration : Reacting cyclopropylamine derivatives with itaconic acid under reflux in aqueous or alcoholic media to form the pyrrolidinone core .
- Esterification and Functionalization : The carboxylic acid group is esterified (e.g., using methanol/H₂SO₄) to improve solubility for subsequent reactions, followed by hydrazide formation (via hydrazine monohydrate in isopropanol) for condensation with aldehydes/ketones .
- Optimization : Yield improvements are achieved by controlling temperature (reflux vs. room temperature), solvent polarity (water for cyclization, isopropanol for hydrazide synthesis), and catalyst selection (e.g., sulfuric acid for esterification) .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
Methodological Answer: Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify cyclopropyl, methoxyphenyl, and pyrrolidinone proton environments. Cyclopropyl protons appear as distinct multiplets (δ 1.0–2.0 ppm), while the 3-methoxyphenyl group shows aromatic signals (δ 6.5–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm) .
- FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹ for pyrrolidinone and carboxylic acid) and O–H/N–H stretches (~2500–3500 cm⁻¹) .
- Elemental Analysis : To validate empirical formula consistency (±0.3% for C, H, N) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound's biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Donating Groups (e.g., methoxy) : Enhance bioavailability by increasing lipophilicity and hydrogen-bonding potential. The 3-methoxy group improves membrane permeability compared to unsubstituted analogs .
- Halogen Substituents : Fluorine or chlorine at the 2- or 4-positions can boost antimicrobial activity by interacting with bacterial enzyme hydrophobic pockets .
- Experimental Design : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate with substituent electronic profiles (Hammett constants) .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays using MTT vs. resazurin may yield differing results due to redox interference .
- Compound Purity : Validate purity via HPLC (≥95%) and LC-MS to exclude impurities affecting activity .
- Pharmacokinetic Factors : Adjust for metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability limitations .
Q. How can diastereoselective synthesis be achieved for analogs of this compound?
Methodological Answer: Diastereoselectivity is controlled via:
- Chiral Auxiliaries : Use (R)- or (S)-benzyl groups during esterification to induce asymmetry in the pyrrolidinone ring .
- Catalytic Asymmetric Synthesis : Employ palladium or copper catalysts with chiral ligands (e.g., BINAP) in cyclopropanation or coupling reactions .
- Stereochemical Analysis : Confirm enantiomeric excess (ee) using chiral HPLC or optical rotation measurements .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using purified enzymes and substrate analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
